molecular formula C12H22O5 B1584803 Dibutyl malate CAS No. 6280-99-5

Dibutyl malate

Cat. No. B1584803
CAS RN: 6280-99-5
M. Wt: 246.3 g/mol
InChI Key: PDSCSYLDRHAHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl malate is an organic compound . It is the diester of the unsaturated dicarboxylic acid maleic acid . It is a colorless oily liquid, although impure samples can appear yellow .


Synthesis Analysis

Dibutyl maleate can be prepared by the reaction of maleic acid anhydride and 1-butanol in the presence of p-toluenesulfonic acid . Esterification of maleic acid and butanol was studied in the presence of acidic cation exchange resin as a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C12H22O5 . Its average mass is 246.300 Da and its monoisotopic mass is 246.146729 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

This compound is a colorless to yellowish liquid with a characteristic odor . It has a density of 0.99 g·cm −3 , a melting point of -85 °C , and a boiling point of 280 °C . It is very hardly soluble in water (0.17 g·l −1 at 20 °C) .

Scientific Research Applications

Polymer Industry Applications

Dibutyl malate is utilized as a plasticizer in the polymer industry. It enhances the flexibility and workability of polymers, making them more pliable and easier to shape. This compound is particularly valuable in the production of polymer inclusion membranes (PIMs) , where it contributes to the mechanical, thermal, and transport properties of membranes .

Coatings and Adhesives

In the production of coatings and adhesives , this compound serves as a comonomer . It is incorporated into vinyl and acrylic emulsion polymerizations, improving the final product’s flexibility, stability to water and UV light, and adherence .

Organic Synthesis

This compound acts as an intermediate in organic synthesis. It is involved in the production of derivatives of succinic acid, which are employed in various areas of organic chemistry, including the synthesis of polyaspartic esters used in coatings, adhesives, sealants, and elastomers .

Environmental Applications

While specific environmental applications of this compound were not directly found, its role as an intermediate in the production of paints and adhesives suggests its indirect contribution to sustainable solutions in the chemical industry .

Food Industry

This compound may be used in the food industry, particularly in the production of cheese coatings . Its role as a plasticizer can help in creating films that protect the cheese while maintaining its quality and extending shelf life .

Material Science

In material science, this compound is used to improve the properties of materials, such as lowering the glass transition temperature and reducing brittleness in emulsion polymers . This makes it a valuable component in the development of new materials with enhanced performance characteristics .

Mechanism of Action

Target of Action

Dibutyl malate, also known as dibutyl maleate, is an organic compound that is primarily used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate . It is also used as an intermediate in the preparation of other chemical compounds . The primary targets of this compound are therefore these copolymers and chemical compounds .

Mode of Action

The interaction of this compound with its targets involves the formation of polyaspartic esters . This process occurs when an amine is reacted with a dialkyl maleate, such as this compound, utilizing the Michael addition reaction . The resulting polyaspartic esters are then used in coatings, adhesives, sealants, and elastomers .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the production of coatings, adhesives, sealants, and elastomers . The Michael addition reaction, which involves the reaction of an amine with this compound, is a key step in these pathways .

Pharmacokinetics

It is known that this compound is a colorless oily liquid with a boiling point of 280 °C . It is very hardly soluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of polyaspartic esters . These esters are used in various applications, including coatings, adhesives, sealants, and elastomers .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in water is very low , which could affect its distribution in aquatic environments. Additionally, its boiling point of 280 °C suggests that it is stable under normal environmental temperatures but may evaporate at high temperatures.

Safety and Hazards

Dibutyl malate may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

dibutyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCSYLDRHAHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862703
Record name (+/-)-Dibutyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6280-99-5, 1587-18-4, 2385-79-7
Record name 1,4-Dibutyl 2-hydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malic acid, dibutyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ENT-337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-Dibutyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl (±)-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dibutyl malate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl malate
Reactant of Route 2
Reactant of Route 2
Dibutyl malate
Reactant of Route 3
Reactant of Route 3
Dibutyl malate
Reactant of Route 4
Reactant of Route 4
Dibutyl malate
Reactant of Route 5
Reactant of Route 5
Dibutyl malate
Reactant of Route 6
Reactant of Route 6
Dibutyl malate

Q & A

Q1: What are the common methods for synthesizing Dibutyl Malate, and what are their respective advantages?

A1: this compound can be synthesized through esterification of malic acid with n-butyl alcohol. Two methods stand out in the research:

    Q2: What factors influence the yield of this compound during synthesis?

    A2: Several factors can significantly impact the yield of this compound during synthesis:

      Q3: What are the potential applications of this compound?

      A3: While current research primarily focuses on this compound's synthesis and properties, its characteristics suggest potential applications in various fields:

        Q4: What are the known toxicological properties of this compound?

        A4: A hazard evaluation study on this compound (ENT-337) revealed the following: []

        • Skin irritation: It exhibited no primary irritation potential upon application to intact or abraded rabbit skin. []
        • Eye irritation: Single application to rabbit eyes resulted in mild corneal injury and slight conjunctival irritation. []
        • Ingestion: Data suggests low toxicity risk from accidental ingestion. []
        • Inhalation: Acute and subchronic inhalation exposures in rats showed no adverse effects. []

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.